2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one
2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
313239-07-5
VCID:
VC0413875
InChI:
InChI=1S/C18H15ClN2O3S/c1-23-12-8-7-11(15(10-12)24-2)9-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-9-
SMILES:
COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC
Molecular Formula:
C18H15ClN2O3S
Molecular Weight:
374.8g/mol
2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one
CAS No.: 313239-07-5
Main Products
VCID: VC0413875
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8g/mol
CAS No. | 313239-07-5 |
---|---|
Product Name | 2-(2-Chloro-phenylimino)-5-(2,4-dimethoxy-benzylidene)-thiazolidin-4-one |
Molecular Formula | C18H15ClN2O3S |
Molecular Weight | 374.8g/mol |
IUPAC Name | (5Z)-2-(2-chloroanilino)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C18H15ClN2O3S/c1-23-12-8-7-11(15(10-12)24-2)9-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-9- |
Standard InChIKey | GFDAIVBYMULHAC-SXGWCWSVSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC |
SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OC |
PubChem Compound | 1205431 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume